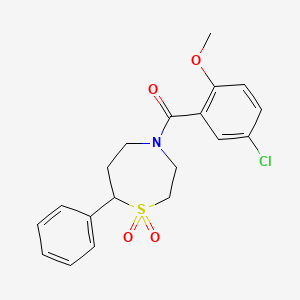
4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione (CMPT) is a synthetic compound with a wide range of applications in scientific research. CMPT is a unique compound due to its specific chemical structure, which includes a phenyl ring, a thiazepane ring, and a chloro-methoxybenzoyl group. This compound has been studied extensively for its potential applications in various areas, such as drug delivery, drug discovery, and biochemistry.
Mécanisme D'action
Target of Action
The primary targets of this compound are the Dopamine D2 receptor and the Serotonin 5-HT3 receptor . These receptors play crucial roles in the nervous system. The Dopamine D2 receptor is involved in reward-motivated behavior, while the Serotonin 5-HT3 receptor plays a role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
The compound interacts with its targets by binding to them, which results in a marked increase in the binding affinity of both the Dopamine D2 receptor and the Serotonin 5-HT3 receptor . This interaction causes changes in the activity of these receptors, potentially altering the signaling pathways they are involved in.
Biochemical Pathways
The compound’s interaction with the Dopamine D2 and Serotonin 5-HT3 receptors affects various biochemical pathways. These include the dopaminergic and serotonergic pathways, which are involved in a wide range of physiological processes, such as mood regulation, reward processing, and the sleep-wake cycle .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its interaction with its targets. By binding to the Dopamine D2 and Serotonin 5-HT3 receptors, the compound could potentially alter the activity of these receptors and the signaling pathways they are involved in . This could result in changes in mood, anxiety levels, and sleep patterns.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is its ability to be synthesized in the laboratory. This allows for the production of large quantities of the compound, which can be used for various experiments. In addition, 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is relatively stable and can be stored for long periods of time without significant degradation. However, 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is also limited by its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
The potential applications of 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione are vast and there are many future directions that can be explored. One potential direction is the development of more efficient drug delivery systems based on 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione. In addition, further research into the biochemical and physiological effects of 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione can lead to a better understanding of its mechanism of action and its potential therapeutic applications. Finally, 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be further investigated for its potential applications in drug discovery and biochemistry.
Méthodes De Synthèse
4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is typically synthesized through a multi-step process. The first step involves the reaction of 5-chloro-2-methoxybenzaldehyde with 7-phenyl-1lambda6,4-thiazepane-1,1-dione in the presence of a base. This reaction produces the desired product, 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione, and other by-products, such as water and methanol. The reaction is typically carried out at room temperature and is usually complete within 24 hours. The second step involves the purification of the product using chromatography. This process ensures that the final product is free of impurities and of the desired purity.
Applications De Recherche Scientifique
4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been studied extensively for its potential applications in various areas of scientific research. One of the most important applications of 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is its use as a drug delivery system. 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been shown to effectively deliver drugs to specific target sites in the body, allowing for more efficient drug delivery and improved therapeutic outcomes. In addition to drug delivery, 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been studied for its potential applications in drug discovery, biochemistry, and other areas.
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-25-17-8-7-15(20)13-16(17)19(22)21-10-9-18(26(23,24)12-11-21)14-5-3-2-4-6-14/h2-8,13,18H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMVDOLYOUTBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B6424666.png)
![1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile](/img/structure/B6424673.png)
![2-benzyl-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6424677.png)
![N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6424683.png)
![8-(4-tert-butylbenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6424687.png)
![4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B6424696.png)
![methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424697.png)
![2-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B6424707.png)
![1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea](/img/structure/B6424716.png)
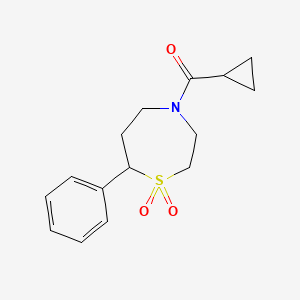
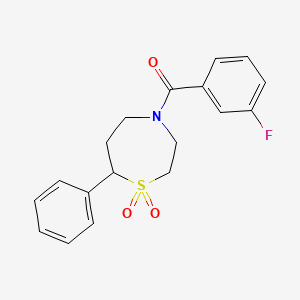
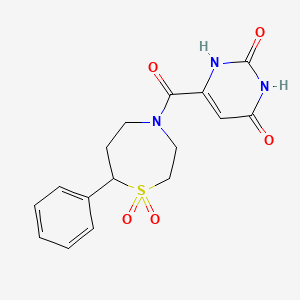
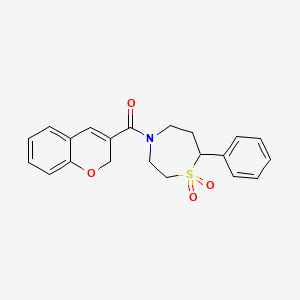
![2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide](/img/structure/B6424754.png)